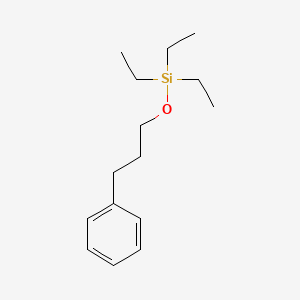
Triethyl(3-phenylpropoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(3-phenylpropoxy)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenylpropoxy group. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl ethers and as a reducing agent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenylpropoxy)silane typically involves the reaction of triethylchlorosilane with 3-phenylpropyl alcohol in the presence of a base such as pyridine. The reaction proceeds via the nucleophilic substitution of the chlorine atom by the 3-phenylpropoxy group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of temperature and pressure .
化学反応の分析
Types of Reactions
Triethyl(3-phenylpropoxy)silane undergoes various chemical reactions, including:
Reduction: It acts as a reducing agent, particularly in the reduction of carbonyl compounds to alcohols.
Hydrosilylation: The compound can participate in hydrosilylation reactions, adding across double bonds in alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the 3-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Catalysts: Such as platinum or palladium for hydrosilylation reactions.
Major Products Formed
The major products formed from reactions involving this compound include silyl ethers, alcohols, and various substituted silanes .
科学的研究の応用
Triethyl(3-phenylpropoxy)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of Triethyl(3-phenylpropoxy)silane involves the transfer of the silicon-hydrogen bond to other molecules. This transfer can occur via hydrosilylation, where the silicon-hydrogen bond adds across double bonds in alkenes, or via reduction, where the silicon-hydrogen bond donates hydrogen to reduce carbonyl compounds . The molecular targets and pathways involved include the activation of double bonds and carbonyl groups, facilitating their transformation into more reactive intermediates .
類似化合物との比較
Similar Compounds
Triethylsilane: Similar in structure but lacks the 3-phenylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of ethyl groups.
Trimethylsilane: Contains three methyl groups instead of ethyl groups.
Uniqueness
Triethyl(3-phenylpropoxy)silane is unique due to the presence of the 3-phenylpropoxy group, which imparts distinct reactivity and solubility properties compared to other silanes. This makes it particularly useful in specific synthetic applications where the phenylpropoxy group can participate in further chemical transformations .
特性
CAS番号 |
2290-40-6 |
|---|---|
分子式 |
C15H26OSi |
分子量 |
250.45 g/mol |
IUPAC名 |
triethyl(3-phenylpropoxy)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)16-14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChIキー |
VRWGPADVKJBOHI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


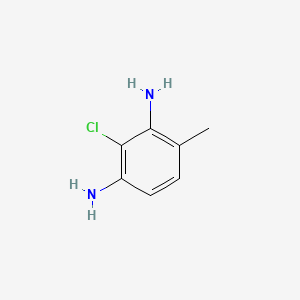

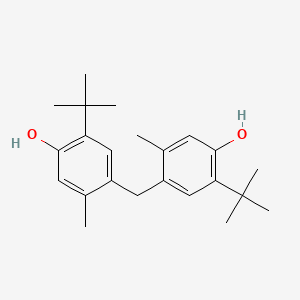
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
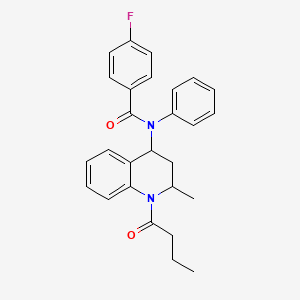

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)
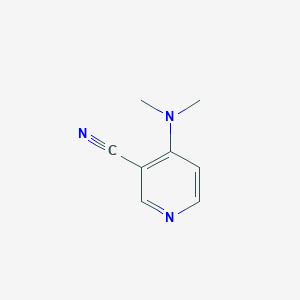
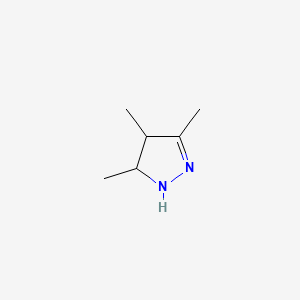

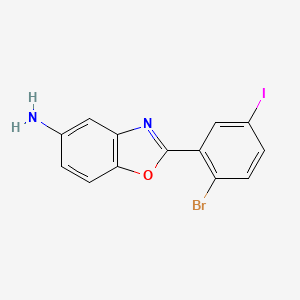


![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
